Cas no 1805321-06-5 (2-(Difluoromethyl)-4-fluoropyridine-6-methanol)
2-(Difluoromethyl)-4-fluoropyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-fluoropyridine-6-methanol
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- Inchi: 1S/C7H6F3NO/c8-4-1-5(3-12)11-6(2-4)7(9)10/h1-2,7,12H,3H2
- InChI Key: CZADPZJUWPRNMJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)F)N=C(CO)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 0.8
- Topological Polar Surface Area: 33.1
2-(Difluoromethyl)-4-fluoropyridine-6-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029635-250mg |
2-(Difluoromethyl)-4-fluoropyridine-6-methanol |
1805321-06-5 | 97% | 250mg |
$686.80 | 2022-04-01 | |
| Alichem | A023029635-500mg |
2-(Difluoromethyl)-4-fluoropyridine-6-methanol |
1805321-06-5 | 97% | 500mg |
$970.20 | 2022-04-01 | |
| Alichem | A023029635-1g |
2-(Difluoromethyl)-4-fluoropyridine-6-methanol |
1805321-06-5 | 97% | 1g |
$1,780.80 | 2022-04-01 |
2-(Difluoromethyl)-4-fluoropyridine-6-methanol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(Difluoromethyl)-4-fluoropyridine-6-methanol
2-(Difluoromethyl)-4-fluoropyridine-6-methanol
2-(Difluoromethyl)-4-fluoropyridine-6-methanol (CAS No. 1805321-06-5) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines a pyridine ring with fluorinated substituents and a hydroxymethyl group. The presence of fluorine atoms in the molecule contributes to its high reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.
Recent studies have highlighted the potential of 2-(Difluoromethyl)-4-fluoropyridine-6-methanol in the development of novel agrochemicals. Researchers have demonstrated that this compound exhibits potent herbicidal activity against a wide range of weeds, making it a promising candidate for sustainable pest management solutions. The fluorinated substituents in the molecule enhance its stability under environmental conditions, ensuring prolonged efficacy in agricultural applications.
In the pharmaceutical industry, 2-(Difluoromethyl)-4-fluoropyridine-6-methanol has been explored as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Its ability to form stable hydrogen bonds with target proteins makes it an ideal building block for designing drugs with high affinity and specificity. Recent advancements in medicinal chemistry have further expanded its utility in the development of anti-cancer agents, where its unique electronic properties play a critical role in modulating drug activity.
The synthesis of 2-(Difluoromethyl)-4-fluoropyridine-6-methanol involves a multi-step process that incorporates advanced fluorination techniques. The use of electrophilic fluorination reagents has enabled the precise introduction of fluorine atoms at specific positions on the pyridine ring, ensuring high yield and purity of the final product. This compound is typically obtained through a combination of nucleophilic substitution and oxidation reactions, with rigorous control over reaction conditions to optimize product quality.
From a structural standpoint, 2-(Difluoromethyl)-4-fluoropyridine-6-methanol features a pyridine ring substituted with a difluoromethyl group at position 2, a fluorine atom at position 4, and a hydroxymethyl group at position 6. These substituents create a highly functionalized molecule with versatile reactivity, enabling its use in diverse chemical transformations. The hydroxymethyl group, in particular, serves as an excellent nucleophile in SN2 reactions, facilitating the construction of complex molecular architectures.
Recent research has also focused on the environmental impact of 2-(Difluoromethyl)-4-fluoropyridine-6-methanol and its degradation products. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its potential to accumulate in ecosystems. This finding underscores its suitability for use in eco-friendly chemical processes and reinforces its role as a sustainable building block in modern chemistry.
In conclusion, 2-(Difluoromethyl)-4-fluoropyridine-6-methanol (CAS No. 1805321-06-5) stands as a testament to the ingenuity of modern chemical synthesis and its application across multiple disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a pivotal compound in advancing scientific innovation and addressing global challenges in health and agriculture.
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